tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body . They show various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and any resulting changes would depend on the specific biological context.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate may affect the expression of genes involved in inflammation and apoptosis, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in various cellular processes . Additionally, tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate may result in alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with specific biomolecules and exert their effects.
Preparation Methods
The synthesis of tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-(4-(4-benzyl-2-oxooxazolidin-3-yl)-4-oxobutan-2-yl)-1H-indole-1-carboxylate include other indole derivatives with different substituents. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-[4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-4-oxobutan-2-yl]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-18(14-24(30)29-20(17-33-26(29)32)15-19-10-6-5-7-11-19)22-16-28(25(31)34-27(2,3)4)23-13-9-8-12-21(22)23/h5-13,16,18,20H,14-15,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXLFFQXLSSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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